Glycinamide ribonucleotide
Overview
Description
Glycinamide ribonucleotide (GAR) is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate . It is a building block for DNA and RNA . The vitamins thiamine and cobalamin also contain fragments derived from GAR .
Synthesis Analysis
GAR is the product of the enzyme phosphoribosylamine—glycine ligase acting on phosphoribosylamine (PRA) to combine it with glycine in a process driven by ATP . The reaction, EC 6.3.4.13 forms an amide bond .Molecular Structure Analysis
The structure of the glycyl-phosphate intermediate bound to PurD has not been determined . Therefore, the detailed reaction mechanism at the molecular level is unclear .Chemical Reactions Analysis
The second step in the de novo biosynthetic pathway of purine is catalyzed by PurD, which consumes an ATP molecule to produce GAR from glycine and phosphoribosylamine (PRA) . PurD initially reacts with ATP to produce an intermediate, glycyl-phosphate, which then reacts with PRA to produce GAR .Physical and Chemical Properties Analysis
GAR has a chemical formula of C7H15N2O8P and a molar mass of 286.177 g·mol−1 . It is stable under standard conditions (at 25 °C [77 °F], 100 kPa) .Scientific Research Applications
Role in Purine Biosynthesis
Glycinamide ribonucleotide (GAR) plays a crucial role in purine biosynthesis. It is a substrate for this compound transformylase (GAR Tfase), an enzyme essential in this pathway. The crystal structure of GAR Tfase from Escherichia coli reveals its importance in purine biosynthesis and its potential as a target for chemotherapy, especially in cancer treatment. This enzyme forms a dimer structure and binds a reduced folate cofactor and GAR for catalysis, making it a key focus in anti-cancer drug development (Chen et al., 1992).
Kinetic Mechanism and Associated Activities
GAR transformylase also demonstrates associated de novo purine biosynthetic activities. Studies on the enzyme purified from the murine lymphoma cell line L5178Y show its involvement in other biosynthetic activities, such as this compound synthetase and aminoimidazole ribonucleotide synthetase. The kinetic mechanism of GAR transformylase is ordered-sequential, with 10-formyltetrahydrofolate binding first, which is critical for understanding its function in cellular processes (Caperelli, 1989).
Substrate Specificity and Enzyme Purification
Further research has delved into the substrate specificity of GAR Tfase, providing insights into the enzyme's function and potential for therapeutic targeting. Human GAR Tfase, for example, has been shown to have specific substrate requirements and kinetic properties, useful for designing targeted therapies (Antle et al., 1999). Additionally, the purification of this enzyme from different sources, like chicken liver and HeLa cells, has provided valuable information about its structure and function in various organisms (Antle et al., 1996).
Structural Insights for Drug Design
Structural studies of GAR Tfase, especially at different pH levels and with substrates like beta-GAR, have been crucial for understanding its activity and for the development of structure-based drug design. These structures provide a foundation for designing inhibitors that can modulate the enzyme's activity, potentially leading to new cancer therapies (Zhang et al., 2002).
Implications in Human Health
Increased expression of GAR transformylase has been associated with poor prognosis in hepatocellular carcinoma, suggesting its role in cancer progression and as a target for therapy. Understanding its expression and function in diseases like cancer can guide the development of new therapeutic strategies (Cong et al., 2014).
Mechanism of Action
Future Directions
Research is ongoing to understand the role of GAR in various biological processes and diseases. For example, deregulation of purinergic signalling, which involves purines like GAR, contributes to various diseases including neurodegeneration, rheumatic immune diseases, inflammation, and cancer . Understanding the molecular mechanisms of purinergic signalling provides new insights into the treatment of these diseases .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMLSFOUZUIOB-SHUUEZRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143478 | |
Record name | Glycineamide ribonucleotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycineamideribotide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10074-18-7 | |
Record name | Glycinamide ribonucleotide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10074-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycineamide ribonucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010074187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycineamide ribonucleotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCINEAMIDE RIBONUCLEOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K343GZ6PUY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycineamideribotide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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